molecular formula C6H13IO2 B1314102 1,1-Diethoxy-2-iodoethane CAS No. 51806-20-3

1,1-Diethoxy-2-iodoethane

Cat. No.: B1314102
CAS No.: 51806-20-3
M. Wt: 244.07 g/mol
InChI Key: FWNJFIHTBFQKJD-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-iodoethane is an organic compound with the molecular formula C6H13IO2 It is characterized by the presence of an iodine atom and two ethoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-iodoethane can be synthesized through the reaction of 1,1-diethoxyethane with iodine in the presence of a suitable catalyst. The reaction typically involves the following steps:

    Formation of 1,1-diethoxyethane: This intermediate is prepared by the reaction of ethanol with acetaldehyde in the presence of an acid catalyst.

    Iodination: The 1,1-diethoxyethane is then reacted with iodine, often in the presence of a base such as potassium carbonate, to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxy-2-iodoethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1,1-diethoxyethane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carbonyl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, e.g., 1,1-diethoxy-2-azidoethane.

    Reduction: 1,1-Diethoxyethane.

    Oxidation: Corresponding aldehydes or ketones.

Scientific Research Applications

1,1-Diethoxy-2-iodoethane finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diethoxy-2-iodoethane involves its reactivity due to the presence of the iodine atom, which is a good leaving group. This makes the compound highly reactive in substitution reactions. The ethoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

    1,1-Diethoxyethane: Lacks the iodine atom, making it less reactive in substitution reactions.

    1,2-Diiodoethane: Contains two iodine atoms, leading to different reactivity patterns.

    1-Iodo-2-methoxyethane: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1,1-Diethoxy-2-iodoethane is unique due to the combination of ethoxy groups and an iodine atom, providing a balance of reactivity and stability that is valuable in synthetic chemistry.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.

Properties

IUPAC Name

1,1-diethoxy-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNJFIHTBFQKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500678
Record name 1,1-Diethoxy-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51806-20-3
Record name 1,1-Diethoxy-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-2-iodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of sodium bicarbonate (426.2 g, 5074 mmol) in acetone was added sodium iodide (760.3 g, 5074 mmol) and 2-bromo-1,1-diethoxyethane (500 g, 2537 mmol). The reaction mixture was allowed to reflux for 8 hours. The reaction mixture was then filtered and the solvent evaporated. Ether was added and the reaction mixture filtered again. The ether was evaporated, leaving the title compound, 2-iodo-1,1-diethoxyethane, as an oil, which was further purified by column chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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